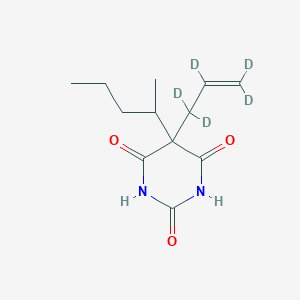

![molecular formula C₁₀H₇NO₄ B1146440 6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one CAS No. 38489-93-9](/img/structure/B1146440.png)

6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

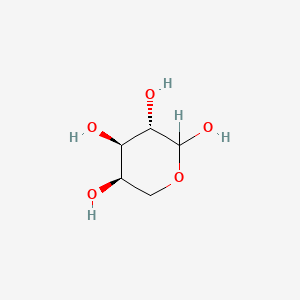

6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one, also known as HIOC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental science. HIOC is a heterocyclic compound that contains an oxime and a lactone functional group in its structure. The compound has a molecular weight of 273.24 g/mol and a melting point of 238-240°C.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Saberi et al. (2015) describes the diastereoselective synthesis of new N-containing heterocyclic compounds, highlighting a method with high yields, short reaction times, and diastereoselectivity. This research is significant for the development of new chemical entities in pharmaceutical research (Saberi, Mohammadizadeh, & Esmaeili, 2015).

pH Indicators and Chemosensors

Shirini et al. (2013) demonstrated the use of dihydro-5H-indeno[1,2-b]quinolines, synthesized via a one-pot multi-component process, as new pH indicators. These compounds exhibit large wavelength shifts and sensitivity in a specific pH range, indicating potential applications in analytical chemistry (Shirini, Beigbaghlou, Atghia, & Mousazadeh, 2013).

Analgesic and Antipyretic Agents

Research by Reddy et al. (2014) focused on environmentally friendly syntheses of potential analgesic and antipyretic compounds. They developed synthetic routes for specific derivatives, highlighting the application of these compounds in medicinal chemistry (Reddy, Ramana Reddy, & Dubey, 2014).

Carbon-Nitrogen Bond Cleavage Reactions

Lal and Gidwani (1993) explored novel carbon-nitrogen bond cleavage reactions, leading to the synthesis and derivatization of 5H-indeno[1,2d] pyrimidines. This research contributes to the understanding of complex chemical reactions and their applications in synthetic chemistry (Lal & Gidwani, 1993).

Electrochemical Studies

A study by Dryhurst (1976) investigated the electrochemical oxidation of related compounds at the pyrolytic graphite electrode. This research is crucial for understanding the electrochemical properties of such compounds, which can have applications in electrochemistry and materials science (Dryhurst, 1976).

properties

IUPAC Name |

(6Z)-6-hydroxyimino-5H-cyclopenta[f][1,3]benzodioxol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-10-6-3-9-8(14-4-15-9)2-5(6)1-7(10)11-13/h2-3,13H,1,4H2/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOASMPMCEFUTPH-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=C(C=C2C(=O)C1=NO)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC3=C(C=C2C(=O)/C1=N\O)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)